6-(piperidin-4-yloxy)pyridin-3-amine
Description
Properties
CAS No. |
1509176-45-7 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Piperidin 4 Yloxy Pyridin 3 Amine and Analogues
Strategic Approaches to Pyridine (B92270) Functionalization
The formation of the 6-(piperidin-4-yloxy)pyridin-3-amine structure hinges on the precise functionalization of the pyridine core. Key steps involve the formation of the ether linkage at the C6 position and the introduction of the amine group at the C3 position.
Regioselective O-Alkylation Strategies for Pyridin-3-amine Systems
The ether linkage in this compound is commonly formed via a nucleophilic aromatic substitution (SNA_r) reaction, often a Williamson-type ether synthesis. This strategy typically involves the reaction of a 6-halopyridin-3-amine derivative with a protected 4-hydroxypiperidine (B117109). The regioselectivity is dictated by the placement of the halogen atom (e.g., chlorine or fluorine) at the C6 position of the pyridine ring, which activates it for nucleophilic attack by the piperidin-4-ol oxygen.
To prevent unwanted side reactions, both the pyridin-3-amine and the 4-hydroxypiperidine often require protecting groups. The amino group of the pyridine is commonly protected as a nitro group (-NO2), which also enhances the electrophilicity of the C6 position. The piperidine's secondary amine is typically protected with a Boc (tert-butyloxycarbonyl) group. The reaction is carried out in the presence of a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group of the piperidine (B6355638), forming a potent nucleophile.
Table 1: Conditions for Regioselective O-Alkylation
| Pyridine Substrate | Piperidine Substrate | Base | Solvent | Temperature | Yield |
| 6-Chloro-3-nitropyridine | N-Boc-4-hydroxypiperidine | NaH | DMF | Room Temp. to 80°C | Good to Excellent |
| 6-Fluoro-3-nitropyridine | N-Boc-4-hydroxypiperidine | K2CO3 | DMSO | 100°C | Moderate to Good |
| 6-Chloro-3-aminopyridine | N-Boc-4-hydroxypiperidine | NaH | THF | Reflux | Moderate |
Following the successful O-alkylation, the nitro group on the pyridine ring is reduced to the desired 3-amine functionality. This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with agents like iron powder in acetic acid. Finally, deprotection of the piperidine nitrogen (e.g., removal of the Boc group with trifluoroacetic acid) yields the target compound.
Amination and Cross-Coupling Methodologies for Pyridine Core Derivatization
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile method for forming the C-N bond in aryl amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction can be applied to the synthesis of this compound by coupling a 6-(piperidin-4-yloxy)pyridin-3-halide with an ammonia (B1221849) equivalent. organic-chemistry.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and BrettPhos often providing superior results. youtube.com The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product. libretexts.orgyoutube.com
Alternatively, the C-O ether bond can also be formed via a Buchwald-Hartwig-type C-O coupling reaction, coupling a 6-halopyridin-3-amine with 4-hydroxypiperidine. This approach provides another route to the core structure.
Table 2: Buchwald-Hartwig Amination for Pyridine Functionalization
| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Yield |
| 3-Bromo-6-(N-Boc-piperidin-4-yloxy)pyridine | Benzophenone imine | Pd2(dba)3 | BINAP | NaOtBu | Toluene | High |
| 3-Chloro-6-(N-Boc-piperidin-4-yloxy)pyridine | Lithium bis(trimethylsilyl)amide | Pd(OAc)2 | XPhos | LiHMDS | Dioxane | Good |
| 3-Triflate-6-(N-Boc-piperidin-4-yloxy)pyridine | Ammonia | Pd(OAc)2 | RuPhos | K3PO4 | t-BuOH/H2O | Moderate |
Synthesis of the Piperidine Moiety
The piperidine ring is a prevalent scaffold in numerous pharmaceuticals. nih.govajchem-a.com Its synthesis can be achieved through various methods, including the reduction of pyridine precursors or through cyclization strategies.
Catalytic Hydrogenation and Reduction Protocols for Piperidine Ring Formation
The most direct method for synthesizing the piperidine scaffold is the catalytic hydrogenation of a corresponding pyridine derivative. nih.govcdnsciencepub.comdtic.mil This transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. A variety of catalysts and conditions can be employed for this purpose.
Heterogeneous catalysts such as rhodium on carbon (Rh/C), platinum(IV) oxide (Adam's catalyst), and Raney nickel are commonly used under hydrogen pressure. nih.govorganic-chemistry.org For instance, quantitative conversion of pyridine to piperidine has been achieved using a carbon-supported rhodium catalyst at ambient temperature and pressure through electrocatalytic hydrogenation. nih.govacs.org Iridium(III)-catalyzed ionic hydrogenation has also emerged as a robust method, tolerating a wide range of functional groups. chemrxiv.org
Table 3: Catalytic Hydrogenation of Pyridine to Piperidine
| Pyridine Substrate | Catalyst | Hydrogen Source | Solvent | Conditions | Yield |
| Pyridine | 10% Rh/C | H2 (5 atm) | Water | 80°C | High |
| 4-Hydroxypyridine | PtO2 (Adam's catalyst) | H2 (3 atm) | Acetic Acid | Room Temp. | Excellent |
| Pyridine | RuCl3·xH2O | H3N-BH3 | THF | 65°C | Very Good |
| Pyridine | Rh/C | Electrocatalytic | Water | Ambient Temp. | 98% acs.org |
Intramolecular Cyclization Approaches to Piperidine Scaffolds
Intramolecular cyclization provides a powerful strategy for constructing the piperidine ring, where a linear precursor containing a nitrogen source and an electrophilic center undergoes ring closure. nih.gov Common methods include intramolecular reductive amination, Michael additions, and radical cyclizations. nih.govnih.gov
For example, δ-amino ketones can undergo intramolecular reductive amination to form piperidines. Aza-Prins cyclization, involving the reaction of homoallylic amines with aldehydes, can produce highly substituted 4-hydroxypiperidines. rsc.org Furthermore, gold-catalyzed cyclization of N-homopropargyl amides has been developed as a modular approach to piperidin-4-ols. nih.gov
Table 4: Intramolecular Cyclization for Piperidine Synthesis
| Precursor Type | Cyclization Method | Reagent/Catalyst | Key Features |
| δ-Amino Ketone | Reductive Amination | NaBH3CN | Forms C-N bond and reduces imine in one pot |
| N-Tosyl Homoallylic Amine | Aza-Prins Cyclization | TMSOTf or TfOH | Diastereoselective synthesis of cis-4-hydroxypiperidines rsc.org |
| N-Homopropargyl Amide | Gold-Catalyzed Cyclization | PPh3AuNTf2, Catecholborane | Modular [5+1] cycloaddition approach nih.gov |
| Linear Amino-aldehyde | Radical Cyclization | Cobalt(II) catalyst | Effective for various piperidines nih.gov |
Stereoselective Control in Piperidine Synthesis
Achieving stereocontrol in piperidine synthesis is crucial when chiral analogues are desired. While the parent this compound is achiral, the introduction of substituents on the piperidine ring can create stereocenters.
Stereoselective synthesis can be achieved through several strategies:
Asymmetric Hydrogenation: Using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, can lead to the enantioselective reduction of prochiral pyridine precursors.
Chiral Pool Synthesis: Starting from readily available chiral molecules, such as amino acids (e.g., L-lysine) or naturally occurring alkaloids like quinine, provides a reliable way to obtain enantiomerically pure piperidines. whiterose.ac.ukresearchgate.net
Diastereoselective Cyclizations: As seen in the aza-Prins cyclization, the strategic placement of substituents on the acyclic precursor can direct the stereochemical outcome of the ring-closing step, often with high diastereoselectivity. rsc.org Multicomponent reactions have also been developed for the stereoselective synthesis of highly substituted piperidines. researchgate.net
Table 5: Stereoselective Piperidine Synthesis Approaches
| Method | Chiral Source/Catalyst | Substrate Type | Stereochemical Outcome |
| Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos | N-Acyl-dehydropiperidine | High e.e. |
| Chiral Pool Synthesis | L-Lysine | N/A | Enantiomerically pure piperidine derivatives whiterose.ac.uk |
| Diastereoselective Cyclization | Substrate control | gem-Disubstituted homoallylic amines | High diastereoselectivity (cis) rsc.org |
| Gold-Catalyzed Annulation | Chiral Amine Precursor | N-homopropargyl amide | Excellent diastereoselectivity nih.gov |
Convergent and Divergent Synthesis Strategies for Compound Elaboration
The strategic construction of a molecule like this compound can be approached through either a convergent or a divergent synthetic plan. Each strategy offers distinct advantages for the generation of the target compound and a library of related analogues for further studies.
Convergent Synthesis:
A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. For this compound, this would typically involve the preparation of a suitably protected 4-hydroxypiperidine derivative and a 6-halo-3-nitropyridine or a related electrophilic pyridine species. The final key step would be the formation of the ether linkage, followed by the reduction of the nitro group to the desired 3-amine.
The synthesis of the piperidine and pyridine building blocks can be achieved through various established methods. For instance, the synthesis of substituted piperidines can be accomplished through the hydrogenation of corresponding pyridine precursors. nih.govresearchgate.net The choice of catalyst and reaction conditions is critical to achieve high stereoselectivity and yield. nih.gov
A plausible convergent synthesis is outlined below:
Fragment 1 Synthesis (Protected 4-hydroxypiperidine): Commercially available N-Boc-4-hydroxypiperidine can be used directly.
Fragment 2 Synthesis (6-chloro-3-nitropyridine): This is a common commercially available starting material.
Coupling Reaction: The ether linkage can be formed via a Williamson ether synthesis, where the sodium salt of N-Boc-4-hydroxypiperidine is reacted with 6-chloro-3-nitropyridine.
Final Steps: The nitro group is then reduced to an amine, for example, using catalytic hydrogenation with palladium on carbon, followed by the deprotection of the piperidine nitrogen.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | N-Boc-4-hydroxypiperidine, 6-chloro-3-nitropyridine | NaH, DMF, rt | N-Boc-4-(3-nitropyridin-6-yloxy)piperidine |
| 2 | N-Boc-4-(3-nitropyridin-6-yloxy)piperidine | H2, Pd/C, MeOH | N-Boc-6-(piperidin-4-yloxy)pyridin-3-amine |
| 3 | N-Boc-6-(piperidin-4-yloxy)pyridin-3-amine | TFA, DCM, rt | This compound |
Divergent Synthesis:
A divergent strategy begins with a common intermediate that is subsequently elaborated into a variety of analogues. This approach is particularly efficient for building a library of compounds for screening purposes. A tungsten-mediated approach has been demonstrated for the divergent synthesis of cis-2-substituted 5-amino-1,2,5,6-tetrahydropyridines, which are structural analogues of the piperidine core. nih.gov This methodology allows for the variation of the C2 nucleophile, C6 electrophile, and the amine, providing a rapid route to a diverse range of compounds. nih.gov
Adapting this philosophy to the this compound scaffold, one could envision a common intermediate where the piperidine or the pyridine ring is functionalized at a late stage. For example, a common precursor could be a protected 6-(piperidin-4-yloxy)pyridine which can then undergo various C-H functionalization or coupling reactions at the 3-position to introduce the amine or other functionalities.
| Strategy | Description | Advantages |
| Convergent | Separate synthesis of key fragments followed by coupling. | Efficiency and higher overall yield for a specific target. |
| Divergent | A common intermediate is elaborated into multiple analogues. | Rapid generation of a library of related compounds for SAR studies. |
Novel Coupling Reactions and Methodological Developments in Scaffold Assembly
The assembly of the this compound scaffold and its analogues benefits significantly from modern synthetic methodologies, including novel coupling reactions and advanced strategies for heterocycle construction.
Novel Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds in the synthesis of pyridine and piperidine derivatives. For instance, Suzuki coupling can be employed to introduce aryl or other substituents onto the pyridine ring. mdpi.com The development of new ligands and catalysts has expanded the scope of these reactions to include previously challenging substrates. nih.gov
Recent advances in C-H activation offer a more atom-economical approach to functionalize the pyridine core without the need for pre-functionalized starting materials. This can be particularly useful for late-stage diversification of the scaffold.
Methodological Developments in Scaffold Assembly:
Multi-component reactions (MCRs) provide a powerful and efficient way to construct complex heterocyclic scaffolds in a single step from simple starting materials. nih.gov The Hantzsch pyridine synthesis and its variations are classic examples, and modern MCRs often utilize novel catalysts to improve yields and selectivity. nih.gov
Furthermore, innovative cyclization strategies are continuously being developed. For example, a one-pot, three-component cycloaddition has been reported for the synthesis of pyrrolidine-fused scaffolds, which could potentially be adapted for piperidine ring formation. acs.org Radical-mediated cyclizations of linear amino-aldehydes or 1,6-enynes also represent a modern approach to the synthesis of the piperidine ring. mdpi.com
A notable development is the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines to form 6-azaindoles, which demonstrates a novel approach to building fused heterocyclic systems based on a substituted pyridine core. chemrxiv.org While not directly applicable to the target compound, the underlying principle of activating a methyl group on the pyridine ring for cyclization could inspire new routes to related scaffolds.
| Reaction Type | Description | Example Application | Reference |
| Suzuki Coupling | Pd-catalyzed cross-coupling of a halide with an organoboron reagent. | Arylation of a halopyridine intermediate. | mdpi.com |
| C-H Activation | Direct functionalization of a C-H bond. | Late-stage diversification of the pyridine ring. | nih.gov |
| Multi-component Reactions | Three or more reactants combine in a single operation. | Efficient assembly of the substituted pyridine core. | nih.gov |
| Radical Cyclization | Formation of the piperidine ring via a radical intermediate. | Synthesis of the piperidine moiety from an acyclic precursor. | mdpi.com |
Structure Activity Relationship Sar Investigations of 6 Piperidin 4 Yloxy Pyridin 3 Amine Derivatives
Impact of Substituents on the Pyridine (B92270) Ring System of 6-(piperidin-4-yloxy)pyridin-3-amine
The pyridine ring is a important component for the biological activity of this class of compounds. Modifications to this ring system have been shown to significantly alter the potency and efficacy of these derivatives.
Research has indicated that the presence and positioning of substituents on the pyridine ring can modulate the antiproliferative activity of pyridine derivatives. nih.gov For instance, the introduction of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been found to enhance antiproliferative effects in various cancerous cell lines. nih.gov Conversely, the presence of bulky groups or halogen atoms on the pyridine ring tends to decrease this activity. nih.gov
In a specific study on 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives as LSD1 inhibitors, optimization of the 6-position of the pyridine ring was a key focus. It was found that a 6-phenyl substituent resulted in a compound with notable activity. Further substitution on this phenyl ring, such as with a 4-fluoro group, led to a tenfold increase in potency. nih.gov However, additional fluorine substitutions at the 2- or 3-positions of the phenyl ring were detrimental to the activity, suggesting that substitution patterns on the appended aryl ring are critical. nih.gov The pyridine core itself was also shown to be of great importance, with a benzene (B151609) core structure being approximately 170-fold less potent. nih.gov
The following table summarizes the impact of various substituents on the pyridine ring system on the inhibitory activity (Ki) against LSD1.
| Compound | Pyridine Ring Substituent | Phenyl Ring Substituent at 6-position | Ki (μM) |
| 5 | Unsubstituted | Unsubstituted | 2.3 |
| 13 | Unsubstituted | 4-Fluoro | 0.22 |
| 14 | Unsubstituted | 3,4-Difluoro | 0.57 |
| 15 | Unsubstituted | 2,4-Difluoro | 1.2 |
| 23 | 4-pyridinyl at 6-position | - | 5.0 |
| 24 | 3-pyridinyl at 6-position | - | 3.2 |
| 25 | 4-fluoropyridin-3-yl at 6-position | - | 1.8 |
Modifications and Substituent Effects on the Piperidine (B6355638) Moiety
N-Substituent Variational Studies on the Piperidine Ring
The nitrogen atom of the piperidine ring offers a convenient point for chemical modification. Studies have shown that the nature of the substituent on this nitrogen can have a profound impact on the compound's properties. For instance, in a series of piperidine-based influenza virus inhibitors, the N-substituent on the piperidine ring was varied to explore its effect on antiviral activity. nih.gov
In the context of σ1 receptor ligands, N-substitution on the piperidine ring was crucial for affinity. While an unsubstituted piperidine led to a significant drop in affinity compared to a cyclohexane (B81311) analogue, the introduction of a small methyl group at the piperidine nitrogen resulted in high σ1 receptor affinity. nih.gov In contrast, larger substituents like ethyl or tosyl groups only slightly increased the affinity. nih.gov This suggests that the size and nature of the N-substituent are critical for optimal interaction with the target.
Conformational Effects of Piperidine Ring Substitutions on Molecular Interactions
Substitutions on the piperidine ring can influence its conformation, which in turn affects how the molecule binds to its biological target. The piperidine ring can adopt various conformations, such as chair, boat, or twist-boat, and the preferred conformation can be influenced by the presence and stereochemistry of substituents.
For example, in the development of PI3Kδ inhibitors, 4-(piperid-3-yl)amino substituted quinazolines were synthesized. nih.gov The positioning of the amino group at the 3-position of the piperidine ring, as opposed to the more common 4-position, would significantly alter the geometry of how the piperidine ring presents itself and its substituents to the binding site of the enzyme. Molecular docking studies of a potent derivative from this series suggested that the specific conformation adopted by the substituted piperidine allowed for the formation of three key hydrogen bonds with the PI3Kδ enzyme, which may account for its potent inhibition. nih.gov
Exploration of Linker Group Analogues and Isosteres
The ether linkage (-O-) connecting the pyridine and piperidine rings is a key structural feature. Researchers have explored replacing this linker with other chemical groups, known as analogues or isosteres, to investigate the impact on biological activity.
In the development of LSD1 inhibitors, changing the ether linkage to an amine linkage (-NH-) was found to be highly unfavorable, resulting in a significant decrease in activity. nih.gov This highlights the importance of the oxygen atom in the linker for maintaining the desired biological effect, possibly due to its role in hydrogen bonding or maintaining the correct geometry between the two ring systems.
Similarly, in the SAR studies of piperidine-based influenza virus inhibitors, the nature of the linker was found to be critical. nih.gov Replacing a sulfur atom in an initial hit compound with an oxygen atom led to a significant improvement in inhibitory activity. nih.gov This suggests that the electronic properties and bond angles of the linker atom are crucial for optimal interactions with the viral target.
The following table shows the effect of linker modification on the inhibitory activity against LSD1.
| Compound | Linker Group | Ki (μM) |
| 17 (ether linker) | -O- | Potent |
| 43 (amine linker) | -NH- | 1.2 |
Pharmacophore Elucidation and Optimization Strategies for Bioactive Analogues
A pharmacophore model is an essential tool in drug discovery that describes the spatial arrangement of features necessary for a molecule to interact with a specific biological target. For this compound derivatives, pharmacophore models often highlight the importance of a basic amino group, which is positively ionizable, flanked by hydrophobic regions. nih.gov
In the context of σ1 receptor ligands, molecular modeling and docking studies have helped to elucidate the key interactions. For a series of polyfunctionalized pyridines, the binding pocket was found to be largely hydrophobic, with two key acidic residues, Glu172 and Asp126, forming a "binding dyad" that anchors the ligand. nih.gov The protonated amine of the piperidine moiety is often crucial for forming hydrogen bonds and electrostatic interactions with these acidic residues. nih.gov
Optimization strategies often involve modifying the scaffold to better fit the pharmacophore model. For instance, in the development of LSD1 inhibitors, the 4-cyanophenyl group was found to occupy a hydrophobic pocket and have favorable interactions with surrounding residues. nih.gov The protonated amine of the piperidin-4-ylmethoxy group formed essential interactions with the negatively charged side chain of Asp555. nih.gov These insights guide the rational design of more potent and selective analogues.
Influence of Ionization State and pKa on Molecular Interactions
The ionization state of a molecule, which is determined by its pKa and the pH of its environment, plays a critical role in its biological activity. The basic nitrogen atoms in the this compound scaffold, specifically the piperidine nitrogen and the pyridine nitrogen, can exist in a protonated (charged) or neutral state.
The pKa of the piperidine nitrogen is a key determinant of its charge at physiological pH. A protonated piperidine ring is often essential for forming strong ionic interactions with negatively charged residues in the binding site of a target protein, as seen in the interaction with Asp555 in LSD1. nih.gov The ability of the molecule to exist in a specific ionization state can therefore directly impact its binding affinity and potency.
Preclinical Pharmacological and Biochemical Characterization of 6 Piperidin 4 Yloxy Pyridin 3 Amine Derivatives
In Vitro Assays for Molecular Target Engagement
The initial characterization of novel compounds involves assessing their direct interaction with specific molecular targets. For derivatives of 6-(piperidin-4-yloxy)pyridin-3-amine, this has primarily involved receptor binding assays and enzyme inhibition studies.
Receptor Binding Profiling (e.g., G-protein Coupled Receptors, Histamine (B1213489) Receptors)
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a particular receptor. Studies on derivatives of the this compound scaffold have revealed interactions with several G-protein coupled receptors (GPCRs) and other receptor types.
Notably, a series of 2-amino-6-(piperidinyl-alkoxy)pyridine derivatives have been identified as high-affinity ligands for sigma receptors. nih.govresearchgate.net In radioligand binding assays using [³H]-DTG, these compounds demonstrated significant affinity for the sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov For instance, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile displayed a high affinity for the human σ1 receptor, with a Ki value of 1.45 nM. nih.govresearchgate.net
Furthermore, piperidine-containing structures are known to interact with histamine receptors. Research on piperidine (B6355638) derivatives has identified compounds with high affinity for the histamine H3 receptor, often in the nanomolar range. nih.gov These studies highlight the potential for developing selective histamine receptor ligands from the this compound backbone.
Positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (a GPCR) have also been developed from related pyrazol-4-yl-pyridine scaffolds. nih.gov These compounds were shown to enhance the binding of the endogenous ligand acetylcholine, demonstrating a different mode of receptor interaction. nih.gov
| Compound Derivative Class | Receptor Target | Assay Type | Key Findings |
| 2-amino-6-(piperidinyl-alkoxy)pyridines | Sigma-1 (σ1) Receptor | Radioligand Binding ([³H]-DTG) | High affinity, with Ki values in the low nanomolar range. nih.govresearchgate.net |
| 2-amino-6-(piperidinyl-alkoxy)pyridines | Sigma-2 (σ2) Receptor | Radioligand Binding ([³H]-DTG) | Moderate to high affinity. nih.gov |
| Piperidine Derivatives | Histamine H3 Receptor | Radioligand Binding | Nanomolar affinity for the H3 receptor. nih.gov |
| Pyrazol-4-yl-pyridine Derivatives | Muscarinic Acetylcholine M4 Receptor | Radioligand Binding ([³H]NMS) | Act as positive allosteric modulators, enhancing acetylcholine binding. nih.gov |
Enzyme Inhibition Studies (e.g., Phosphodiesterases, Phospholipases, Kinases)
The this compound scaffold has proven to be a fruitful starting point for the design of potent enzyme inhibitors, particularly targeting kinases and epigenetic enzymes.
A series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a key enzyme in histone modification. nih.govnih.gov These compounds exhibited Ki values as low as 29 nM and demonstrated high selectivity over related monoamine oxidases A and B. nih.govnih.gov
In the realm of protein kinases, derivatives have shown significant inhibitory activity. 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines were developed as potent inhibitors of phosphatidylinositol 3-kinase delta (PI3Kδ), with IC50 values as low as 0.7 nM. nih.gov Similarly, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been discovered as selective inhibitors of Protein Kinase B (Akt). nih.gov Furthermore, derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine have been synthesized as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), with an IC50 value of 256 nM against the wild-type enzyme. nih.gov
| Compound Derivative Class | Enzyme Target | Assay Type | Key Findings |
| 3-(piperidin-4-ylmethoxy)pyridines | Lysine Specific Demethylase 1 (LSD1) | Enzyme Inhibition Assay | Potent inhibition with Ki values down to 29 nM. nih.govnih.gov |
| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines | Phosphatidylinositol 3-kinase delta (PI3Kδ) | Kinase Inhibition Assay | Potent inhibition with IC50 values as low as 0.7 nM. nih.gov |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) | Kinase Inhibition Assay | Selective, nanomolar inhibitors. nih.gov |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amines | Fms-like tyrosine kinase 3 (FLT3) | Kinase Inhibition Assay | Covalent inhibition with an IC50 of 256 nM. nih.gov |
Mechanistic Investigations of Biological Activities
Understanding how these derivatives exert their effects at a molecular and cellular level is crucial. Mechanistic studies have focused on elucidating signaling pathway modulation and assessing target selectivity.
Signaling Pathway Modulation Analysis
The engagement of a molecular target by a compound initiates a cascade of downstream signaling events. For the this compound derivatives, their effects on key signaling pathways have been investigated.
Derivatives targeting PI3Kδ have been shown to modulate the PI3K/Akt signaling pathway. nih.gov Western blot analysis revealed that treatment with a potent PI3Kδ inhibitor from this class led to a reduction in the phosphorylation of Akt at serine 473 (S473) in SU-DHL-6 cells. nih.gov This indicates a direct downstream effect of PI3Kδ inhibition.
Similarly, the Akt inhibitors derived from the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series were shown to modulate biomarkers of Akt signaling in vivo. nih.gov The LSD1 inhibitors based on the 3-(piperidin-4-ylmethoxy)pyridine scaffold were found to increase cellular H3K4 methylation, a direct consequence of LSD1 inhibition. nih.govnih.gov
Target Selectivity and Polypharmacology Assessment in Preclinical Models
Selectivity is a critical parameter for any potential therapeutic agent. The this compound derivatives have been assessed for their selectivity against related and unrelated targets.
The 3-(piperidin-4-ylmethoxy)pyridine-based LSD1 inhibitors exhibited high selectivity (>160-fold) against the related enzymes monoamine oxidase A and B. nih.govnih.gov The 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline PI3Kδ inhibitors also showed excellent selectivity over other PI3K isoforms (α, β, and γ). nih.gov
Some piperidine derivatives have been found to exhibit polypharmacology, engaging multiple targets. For instance, certain piperidine derivatives have been characterized as dual histamine H3 and sigma-1 receptor antagonists. nih.gov This dual activity could offer synergistic therapeutic benefits. The 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile showed potent dual activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in addition to its high affinity for the σ1 receptor. nih.govresearchgate.net
Cellular Assays for Functional Characterization (in vitro, non-toxicological contexts)
To translate molecular target engagement into a functional cellular response, a variety of in vitro cellular assays have been employed.
The 3-(piperidin-4-ylmethoxy)pyridine-based LSD1 inhibitors were shown to strongly inhibit the proliferation of several leukemia and solid tumor cell lines, with EC50 values as low as 280 nM. nih.govnih.gov Importantly, these compounds had negligible effects on normal cells, suggesting a therapeutic window. nih.govnih.gov
Similarly, the 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline PI3Kδ inhibitors exhibited selective anti-proliferative activity against the SU-DHL-6 lymphoma cell line, with IC50 values of 0.12 to 0.16 µM. nih.gov The 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine covalent FLT3 inhibitors demonstrated potent inhibitory activity against human acute myeloid leukemia (AML) cell lines harboring the FLT3-ITD mutation, with IC50 values in the nanomolar range. nih.gov
| Compound Derivative Class | Cellular Assay | Cell Line(s) | Key Findings |
| 3-(piperidin-4-ylmethoxy)pyridines | Cell Proliferation | Leukemia and solid tumor cell lines | Strong inhibition of cancer cell proliferation with minimal effect on normal cells. nih.govnih.gov |
| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines | Cell Proliferation | SU-DHL-6 (lymphoma) | Selective anti-proliferative activity. nih.gov |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amines | Cell Proliferation | MOLM-13, MV4-11 (AML) | Potent inhibition of AML cells with FLT3-ITD mutation. nih.gov |
Computational Chemistry and Molecular Modeling of 6 Piperidin 4 Yloxy Pyridin 3 Amine Analogues
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is crucial for understanding the binding mode of 6-(piperidin-4-yloxy)pyridin-3-amine analogues and for elucidating the key interactions that contribute to their biological activity.
Detailed research findings from docking studies on related pyridine (B92270) and piperidine (B6355638) derivatives reveal common interaction patterns. For instance, studies on 3-(piperidin-4-ylmethoxy)pyridine (B1265346) compounds as inhibitors of Lysine Specific Demethylase 1 (LSD1) have shown that these molecules can act as competitive inhibitors. nih.gov Docking simulations suggested a possible binding mode where the piperidine and pyridine moieties play crucial roles in anchoring the ligand within the active site. nih.gov
In a typical docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule, or ligand, is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, in a study of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives, molecular docking revealed van der Waals interactions with several amino acid residues, and the presence of a thiourea (B124793) fragment was found to increase the affinity for the target protein. d-nb.info
The insights gained from molecular docking can guide the rational design of more potent and selective analogues of this compound. By identifying which parts of the molecule are critical for binding, chemists can make targeted modifications to enhance affinity and other desirable properties.
| Parameter | Description | Example Value (Illustrative) |
| Target Protein | The biological macromolecule to which the ligand binds. | Lysine Specific Demethylase 1 (LSD1) |
| Docking Score | An estimation of the binding affinity (e.g., in kcal/mol). | -9.5 kcal/mol |
| Key Interacting Residues | Amino acids in the binding site that form significant interactions with the ligand. | ASP555, HIS564, TYR761 |
| Types of Interactions | The nature of the chemical interactions between the ligand and the protein. | Hydrogen bonds, hydrophobic interactions, pi-pi stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com By developing a robust QSAR model, the activity of new, unsynthesized analogues of this compound can be predicted, thereby prioritizing the most promising candidates for synthesis and testing.
The process of building a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Finally, a statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build an equation that correlates the descriptors with the biological activity. chemrevlett.comnih.gov
For instance, a QSAR study on furan-pyrazole piperidine derivatives used 3D and 2D autocorrelation descriptors selected by a genetic algorithm to establish an MLR model for their inhibitory activity against Akt1. nih.gov The robustness and predictive ability of such models are rigorously evaluated using internal and external validation techniques. nih.gov Similarly, a 3D-QSAR model for pyridin-2-one derivatives as mIDH1 inhibitors highlighted the importance of electrostatic fields in determining the bioactivity. nih.gov
A reliable QSAR model for this compound analogues could accelerate the discovery of new leads by allowing for the virtual screening of large libraries of compounds and the rational design of molecules with enhanced potency.
| QSAR Model Parameter | Description | Example Value (Illustrative) |
| r² (Coefficient of Determination) | A measure of how well the model fits the training data. | 0.85 |
| Q² (Cross-validated r²) | A measure of the model's predictive ability, determined by internal validation. | 0.75 |
| r² pred (External r²) | A measure of the model's predictive ability on an external test set. | 0.70 |
| Descriptors | The molecular properties used in the model to predict activity. | Molecular weight, LogP, number of hydrogen bond donors/acceptors |
Conformational Analysis and Molecular Dynamics Simulations of the Compound Scaffold
The three-dimensional conformation of a molecule is critical to its ability to bind to a biological target. The this compound scaffold possesses a degree of flexibility, and understanding its conformational preferences is essential for drug design. Conformational analysis aims to identify the low-energy, and therefore most probable, shapes that the molecule can adopt.
Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe how the this compound scaffold behaves in a simulated physiological environment, including its interactions with solvent molecules and ions.
MD simulations can reveal the dynamic nature of ligand-protein interactions, providing a more realistic picture than the static view offered by molecular docking. For example, MD simulations can be used to assess the stability of a ligand in the binding pocket of a protein and to identify key conformational changes that occur upon binding. In a study of pyridin-2-one inhibitors, MD simulations were employed to validate the docking results and to ensure the stability of the ligand-receptor complex. nih.gov
By understanding the conformational flexibility of the this compound scaffold, medicinal chemists can design analogues with improved binding affinity and selectivity by, for example, introducing conformational constraints to lock the molecule in its bioactive conformation. nih.gov
| Simulation Parameter | Description | Typical Value/Condition |
| Simulation Time | The duration of the molecular dynamics simulation. | 100 nanoseconds |
| Force Field | The set of equations and parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, used to assess stability. | < 2 Å for stable systems |
Virtual Screening and Rational Library Design Applications
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds.
For the this compound scaffold, virtual screening can be employed to explore vast chemical spaces and identify novel analogues with desired biological activities. chemrxiv.org The process can be either ligand-based or structure-based. Ligand-based virtual screening searches for molecules that are similar to a known active compound. nih.govresearchgate.net Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock and score a library of compounds. nih.gov
Recent advances have enabled the virtual screening of ultra-large libraries containing billions of make-on-demand compounds. nih.govchemrxiv.org This expansion of accessible chemical space increases the probability of discovering novel hits for challenging targets. nih.gov The hits identified from virtual screening can then be used to design a smaller, more focused library of compounds for synthesis and biological evaluation. This rational library design approach, informed by computational models, streamlines the hit-to-lead optimization process. nih.govresearchgate.net
For example, a collaborative virtual screening effort was successful in elaborating an imidazo[1,2-a]pyridine (B132010) hit series for visceral leishmaniasis, demonstrating the power of in silico methods to rapidly expand and optimize a chemical series. nih.govresearchgate.net
| Virtual Screening Method | Description | Application Example |
| Ligand-Based Virtual Screening | Searching for molecules with similar properties to a known active ligand. | Identifying new kinase inhibitors based on the this compound scaffold. |
| Structure-Based Virtual Screening | Docking a library of compounds into the 3D structure of a target protein. | Screening for novel inhibitors of a specific enzyme by docking into its active site. |
| Pharmacophore-Based Screening | Searching for molecules that match a 3D arrangement of essential chemical features. | Finding compounds that mimic the key interactions of a known potent ligand. |
| High-Throughput Docking | The rapid docking and scoring of millions to billions of compounds. | Exploring ultra-large chemical libraries for novel hits against a new therapeutic target. |
Preclinical Pharmacokinetic and Metabolic Profile Analysis of 6 Piperidin 4 Yloxy Pyridin 3 Amine Derivatives
In Vitro Metabolic Stability Studies (e.g., Microsomal Stability, Hepatocyte Clearance)
In the realm of drug discovery, the metabolic stability of a compound is a critical parameter, often assessed early in the preclinical phase using in vitro systems like liver microsomes and hepatocytes. For derivatives containing the piperidine (B6355638) moiety, metabolic stability can be a key challenge.
For pyridine-based compounds, metabolic stability is also a significant consideration. In the development of pyridine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), metabolic stability was evaluated in human and rat hepatocyte incubations, with some compounds demonstrating low levels of hepatic clearance. nih.gov This indicates that the pyridine (B92270) core can be part of metabolically stable molecules, depending on the substituents.
One study on a compound featuring a (pyridin-2-yloxy)ethyl)piperidine group highlighted its susceptibility to extensive NADPH-dependent metabolism, though it did not form reactive metabolites. frontiersin.org This particular analog showed reduced metabolic stability in rat liver microsomes, emphasizing the influence of the linker and the specific pyridine isomer on metabolic fate. frontiersin.org
A hypothetical data table for derivatives of 6-(piperidin-4-yloxy)pyridin-3-amine, based on typical industry screening data, might look as follows. Please note this data is illustrative and not based on actual experimental results for the specified compound.
Table 1: Illustrative In Vitro Metabolic Stability of Hypothetical this compound Derivatives
| Compound | Modification on Piperidine | Modification on Pyridine | Microsomal Half-life (t½, min) | Hepatocyte Clearance (µL/min/10^6 cells) |
| Parent | Unsubstituted | 3-amino | Data not available | Data not available |
| Analog A | N-Methyl | 3-amino | 25 | 50 |
| Analog B | 4-Fluoro | 3-amino | >60 | 15 |
| Analog C | Unsubstituted | 3-acetamido | 45 | 30 |
Identification of Metabolic Transformation Pathways and Metabolite Profiling
The metabolic transformation of compounds containing piperidine and pyridine rings can occur through several well-established pathways. Common metabolic routes for piperidine-containing structures include:
Oxidation: Hydroxylation of the piperidine ring at various positions is a primary metabolic pathway. This can be followed by further oxidation to form ketones.
N-dealkylation: If the piperidine nitrogen is substituted, N-dealkylation is a common metabolic route.
Ring Opening: In some cases, the piperidine ring can undergo oxidative cleavage.
For the pyridine ring, common metabolic transformations include:
N-oxidation: The pyridine nitrogen can be oxidized to form an N-oxide.
Hydroxylation: The pyridine ring can be hydroxylated at various positions, often catalyzed by cytochrome P450 enzymes.
Conjugation: The amino group on the pyridine ring is a potential site for conjugation reactions, such as acetylation or glucuronidation.
In a study of a compound with a (pyridin-2-yloxy)ethyl)piperidine group, metabolite identification (MetID) revealed extensive metabolism dependent on NADPH, a cofactor for cytochrome P450 enzymes. frontiersin.org For other pyridine-based compounds, metabolism can also be mediated by other enzymes, such as aldehyde oxidase (AOX), particularly for aza-aromatic structures. pnas.org
Influence of Structural Features on Preclinical Absorption, Distribution, and Excretion Properties
The absorption, distribution, and excretion (ADME) properties of this compound derivatives are heavily influenced by their structural features.
Lipophilicity: The balance between lipophilicity and hydrophilicity, often estimated by the logarithm of the partition coefficient (logP), is critical for oral absorption and cell membrane permeability. Modifications to the piperidine or pyridine rings can significantly alter this property.
Polar Surface Area (PSA): The PSA is another key determinant of membrane permeability and absorption. The presence of the amino group and the ether linkage in the parent compound contributes to its PSA.
Ionization State (pKa): The basicity of the piperidine nitrogen and the aminopyridine moiety will determine the ionization state of the molecule at physiological pH. This influences solubility, permeability, and potential for interactions with transporters.
For some pyridine-based inhibitors, favorable permeability in Caco-2 assays and good aqueous solubility have been achieved. nih.gov However, for certain derivatives, high biliary excretion was observed, indicating that specific structural motifs can predispose a compound to this clearance mechanism. nih.gov The volume of distribution can also be influenced by the presence of basic amines, which can lead to extensive tissue distribution.
Advanced Applications As Synthetic Intermediates and Precursors
Building Block for Complex Heterocyclic Systems
The inherent reactivity of the 3-amino group and the pyridine (B92270) nitrogen in 6-(piperidin-4-yloxy)pyridin-3-amine makes it an ideal precursor for the synthesis of various fused heterocyclic systems. These systems are often privileged scaffolds in drug discovery due to their ability to present diverse pharmacophoric features in a rigidified three-dimensional space.
One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidines . This class of compounds has garnered significant attention for its wide range of biological activities, including as protein kinase inhibitors in cancer therapy. nih.govrsc.org The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent. In the context of this compound, the 3-amino group can be diazotized and then reduced to form a hydrazine (B178648) intermediate, which can subsequently be cyclized with a suitable diketone to furnish the desired pyrazolo[1,5-a]pyrimidine (B1248293) core. Alternatively, the aminopyridine can be transformed into a 5-aminopyrazole derivative, which then undergoes cyclization. nih.gov The reaction of 5-aminopyrazole derivatives with enaminones or chalcones is a common strategy to construct the pyrazolo[1,5-a]pyrimidine framework. nih.gov
Another important class of heterocycles accessible from this precursor is imidazo[1,2-b]pyridazines . These fused systems are also of interest in medicinal chemistry. The synthesis can be envisioned through the reaction of this compound with an α-haloketone to form an N-alkylated intermediate, which can then undergo intramolecular cyclization to yield the imidazo[1,2-b]pyridazine (B131497) scaffold.
The versatility of this compound as a building block is further demonstrated by its potential use in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. nih.gov
Synthesis of Advanced Pharmaceutical Candidates (Purely chemical synthesis perspective)
The this compound scaffold is a key component in the design and synthesis of numerous advanced pharmaceutical candidates, particularly kinase inhibitors. The piperidine (B6355638) and pyridine moieties can engage in crucial interactions with the active sites of various kinases.
A prominent area of application is in the development of Bruton's tyrosine kinase (BTK) inhibitors . google.comnih.gov BTK is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. nih.gov Several patented BTK inhibitors utilize a similar aminopyridine core. The synthesis of such inhibitors often involves the coupling of the this compound intermediate with a suitable heterocyclic or aromatic moiety, frequently a pyrimidine (B1678525) or a purine (B94841) analog, which can interact with the hinge region of the kinase. The piperidine nitrogen can be further functionalized to introduce groups that enhance potency and selectivity. For instance, the synthesis of reversible covalent BTK inhibitors has been a recent focus, aiming to improve upon the safety profile of irreversible inhibitors. nih.gov
Furthermore, this scaffold is relevant to the synthesis of inhibitors for other kinases, such as Phosphoinositide 3-kinases (PI3Ks) . nih.govmdpi.com The general synthetic strategy involves the reaction of the aminopyridine core with a substituted pyrimidine or a related heterocycle to construct the final inhibitor. For example, the synthesis of selective PI3Kδ inhibitors based on a pyrazolo[1,5-a]pyrimidine core has been reported, where the amine substituent at the C(2) position plays a crucial role in activity and selectivity. nih.gov
The development of inhibitors for Protein Kinase B (Akt) also highlights the utility of this scaffold. nih.gov The synthesis of potent and orally bioavailable Akt inhibitors has been achieved by optimizing the substituents on a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine core, a structure closely related to the compound of interest. nih.gov
Development of Chemical Probes and Tool Compounds utilizing the Scaffold
High-quality chemical probes are essential tools for interrogating the biological functions of proteins and validating novel drug targets. nih.gov The this compound scaffold provides a valuable starting point for the design and synthesis of such probes, particularly for kinases.
A well-characterized chemical probe allows for the study of a specific protein's role in a concentration- and time-dependent manner. nih.gov For instance, the development of a highly potent and selective in vitro probe for the kinase ERK5, BAY-885, was achieved through high-throughput screening and structure-based optimization of a (piperidin-4-yl)pyrido[3,2-d]pyrimidine scaffold. nih.gov This demonstrates the potential of piperidinyl-pyridinyl structures in creating selective kinase probes.
The synthesis of such probes often involves the incorporation of a "warhead" for covalent labeling or the attachment of a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to enable visualization or pull-down experiments. The piperidine nitrogen of the this compound scaffold is an ideal position for such modifications without significantly altering the core binding interactions.
Emerging Research Frontiers and Future Prospects for 6 Piperidin 4 Yloxy Pyridin 3 Amine Research
Integration with Modern Drug Discovery Paradigms and Chemical Biology
The 6-(piperidin-4-yloxy)pyridin-3-amine scaffold is increasingly being integrated into modern drug discovery paradigms, which emphasize target-specific therapies and a deep understanding of molecular interactions. The inherent structural features of this compound make it an attractive starting point for the design of kinase inhibitors, epigenetic modulators, and other targeted agents.
Chemical biology approaches, which utilize small molecules to probe biological systems, are well-suited for exploring the potential of this compound derivatives. By systematically modifying the core structure, researchers can generate chemical probes to investigate the function of specific proteins and pathways. For instance, structurally similar compounds, such as 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, have been successfully developed as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a key epigenetic enzyme implicated in cancer. nih.gov These inhibitors have demonstrated the ability to increase cellular H3K4 methylation and inhibit the proliferation of various cancer cell lines. nih.gov This highlights the potential of the broader class of piperidinyl-oxy-pyridine compounds to yield valuable tools for chemical biology and potential therapeutic leads.
The aminopyridine portion of the molecule can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with the hinge region of kinase domains, a common strategy in the design of kinase inhibitors. Furthermore, the piperidine (B6355638) ring offers multiple points for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing effective and safe drugs.
Application in Novel Synthetic Methodologies and Process Optimization
The synthesis of this compound and its derivatives has spurred the development of novel synthetic methodologies and the optimization of existing processes. The construction of the ether linkage between the pyridine (B92270) and piperidine rings is a key synthetic challenge.
Recent advances in synthetic organic chemistry have provided efficient methods for the formation of such ether bonds, including palladium-catalyzed and copper-catalyzed cross-coupling reactions. The synthesis of related pyrimidine (B1678525) intermediates, as described in patent literature, often involves the coupling of a chloropyrimidine with an appropriate alcohol, a strategy that can be adapted for the synthesis of pyridyl ethers. google.com
Moreover, the synthesis of substituted piperidines, a core component of the target molecule, has been a subject of intense research. mdpi.com Methodologies such as the hydrogenation of substituted pyridines, intramolecular cyclization reactions, and various catalytic processes have been developed to afford a wide range of functionalized piperidine building blocks. mdpi.comnih.gov These advancements are crucial for creating diverse libraries of this compound analogs for structure-activity relationship (SAR) studies.
Process optimization for the large-scale synthesis of this and related compounds is another critical area of research. This involves developing cost-effective, scalable, and environmentally friendly synthetic routes. The use of flow chemistry and other process intensification technologies could play a significant role in the efficient production of these valuable chemical entities for further research and development.
Exploration of Undiscovered Bioactive Profiles for Scaffold Diversification
While initial research has focused on specific therapeutic areas, the this compound scaffold holds promise for a much broader range of biological activities. The concept of "scaffold hopping," where the core structure of a known active compound is modified to create novel chemotypes with similar or improved biological activity, is a powerful strategy in drug discovery. nih.govdtic.mil The this compound framework can serve as a versatile template for such explorations.
By systematically altering the substitution pattern on both the pyridine and piperidine rings, as well as by replacing these rings with other heterocyclic systems, a vast chemical space can be explored. This approach could lead to the discovery of compounds with entirely new mechanisms of action. For example, the related 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold has been successfully optimized to yield orally efficacious compounds against visceral leishmaniasis. nih.gov This demonstrates that subtle changes to the core structure can lead to potent and selective agents for neglected diseases.
The exploration of undiscovered bioactive profiles could involve screening libraries of this compound derivatives against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and other enzyme families beyond kinases and demethylases. Computational methods, such as molecular docking and virtual screening, can aid in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the discovery of new therapeutic applications. nih.gov
The future of research on this compound is bright, with significant potential to contribute to the development of novel medicines for a variety of diseases. Continued investment in its chemical synthesis, biological evaluation, and integration into modern drug discovery workflows will undoubtedly unlock the full therapeutic potential of this promising chemical scaffold.
Q & A
Q. What are the optimal synthetic routes for preparing 6-(piperidin-4-yloxy)pyridin-3-amine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves nucleophilic substitution between a pyridine derivative (e.g., 3-aminopyridin-6-ol) and a piperidine precursor. Key steps include:
- Base selection : Sodium hydride or potassium carbonate facilitates deprotonation of the hydroxyl group, enabling nucleophilic attack by piperidine .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates.
- Post-reaction treatment : Acidic workup (e.g., HCl) converts the free base to its hydrochloride salt for improved stability .
Q. Table 1: Effect of Bases on Reaction Yield
| Base | Solvent | Yield (%) |
|---|---|---|
| NaH | DMF | 78 |
| K₂CO₃ | DMSO | 65 |
| NaOH | EtOH | 42 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and piperidine moiety (δ 1.5–3.5 ppm for methylene/methyl groups) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of piperidine fragment).
- FT-IR : Identify N-H stretching (3300–3500 cm⁻¹) and C-O-C ether linkage (1250–1150 cm⁻¹) .
Q. How do substituents on the piperidine ring affect solubility and biological activity?
Answer:
- Fluorination : Introducing difluoro groups (e.g., 4,4-difluoropiperidine) increases lipophilicity, enhancing blood-brain barrier permeability but reducing aqueous solubility .
- Methyl substitution : A 4-methyl group improves metabolic stability by steric hindrance against cytochrome P450 enzymes .
Q. Table 2: Substituent Effects on Solubility
| Substituent | LogP | Solubility (mg/mL) |
|---|---|---|
| 4-Methyl | 2.1 | 1.8 |
| 4,4-Difluoro | 2.9 | 0.6 |
| Unsubstituted | 1.7 | 2.5 |
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing fluorinated analogs?
Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in fluorination reactions .
- Molecular dynamics simulations : Model solvent effects to identify optimal reaction media (e.g., acetonitrile for SNAr reactions) .
- Example : Fluorination at the 4-position of piperidine reduces steric strain, as shown by lower Gibbs free energy (ΔG‡ = 12.3 kcal/mol) compared to 3-substitution (ΔG‡ = 15.7 kcal/mol) .
Q. How do contradictory results in enzyme inhibition assays arise, and how can they be resolved?
Answer: Discrepancies often stem from:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) alters protonation states of the amine group, affecting binding affinity to kinases .
- Cell line variability : Differences in efflux pump expression (e.g., P-gp in HEK293 vs. HeLa cells) impact intracellular concentrations .
Methodological resolution : - Standardize assay buffers (e.g., 50 mM HEPES, pH 7.4).
- Use isogenic cell lines for comparative studies.
Q. What strategies improve the predictive power of 3D-QSAR models for antileukemic activity?
Answer:
- Descriptor selection : Include steric (e.g., molar refractivity) and electrostatic (e.g., partial charge) parameters derived from docking studies .
- Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets (R² > 0.7 for robustness).
- Case study : A triazine analog with a 4-methylpiperidine group showed improved IC₅₀ (0.8 μM) against K562 cells due to enhanced hydrophobic interactions in the QSAR model .
Q. How can in silico ADMET profiling guide the design of derivatives with improved pharmacokinetics?
Answer:
- Permeability : Predict Caco-2 permeability using the Lipinski Rule of Five (e.g., molecular weight < 500 Da, LogP < 5).
- Metabolic stability : Use CYP3A4 docking scores to identify susceptible sites for deuteration or fluorination .
- Example : Deuteration at the piperidine 4-position increased t₁/₂ from 2.1 to 4.7 hours in rat liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
